

A Comparative Analysis of Myraldyl Acetate and Other Jasmine-Like Fragrance Compounds

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Compound of Interest

Compound Name: *Myraldyl acetate*

Cat. No.: *B1169923*

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In the intricate world of fragrance chemistry, the pursuit of compounds that evoke the timeless allure of jasmine is a continuous endeavor. Among the synthetic molecules developed to capture this coveted florality, **Myraldyl acetate** stands out for its unique olfactory profile and performance characteristics. This guide provides an objective comparison of **Myraldyl acetate** with other key jasmine-like fragrance compounds, supported by experimental data and detailed methodologies to aid in research and development.

Physicochemical and Olfactory Properties: A Comparative Overview

The following table summarizes the key properties of **Myraldyl acetate** alongside prominent natural and synthetic jasmine-like fragrance compounds. This data facilitates a direct comparison of their chemical nature, odor profiles, and performance metrics.

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Odor Profile	Vapor Pressure (at 20-25°C)	Tenacity on Blotter
Myraldyl Acetate	4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate	72403-67-9	C15H24O2	236.35	Diffusive jasmine, muguet, sweet, fruity, green[1]	0.0013 hPa[1]	1 week[1]
Benzyl Acetate	Benzyl acetate	140-11-4	C9H10O2	150.17	Fresh, floral, fruity, characteristic of jasmine[2]	0.1643 mmHg (approx. 0.22 hPa)[3]	~6 hours
Hedione ® (Methyl Dihydrojasmonate)	Methyl (2-pentyl-3-oxocyclopentyl)acetate	24851-98-7	C13H22O3	226.31	Elegant, radiant jasmine, citrus, fresh	0.00067 mmHg (approx. 0.0009 hPa)[4]	> 2 weeks
Indole	^{1H} -Indole	120-72-9	C8H7N	117.15	Intensely floral, animalic, fecal (in high concentration)	0.01 hPa	> 1 week
cis-Jasmone	(Z)-3-Methyl-2-(2-pentenyl)	488-10-8	C11H16O	164.25	Warm, spicy, floral, character	0.01 hPa	> 400 hours

-2-	cyclopent	en-1-one			istic of		
Linalool	3,7-Dimethyl octa-1,6-dien-3-ol	78-70-6	C10H18 O	154.25	Light, floral, woody, with a hint of citrus	0.17 hPa	~6 hours

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the comparison of jasmine-like fragrance compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

Objective: To identify and quantify the chemical constituents of a fragrance compound or mixture.

Methodology:

- **Sample Preparation:** The fragrance sample is diluted in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration. For headspace analysis of fragrances on a substrate (e.g., fabric, hair), the substrate is placed in a sealed vial and heated to a specific temperature to release volatile compounds.^[5]
- **Injection:** A small volume of the prepared sample is injected into the GC instrument.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium, hydrogen) through a capillary column. The column separates the compounds based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different volatilities.^[6]

- Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.[7]
- Data Analysis: The mass spectrum of each compound is compared against a spectral library (e.g., NIST, Wiley) for identification. The peak area of each compound on the chromatogram is used for quantification.[8]

Sensory Evaluation of Odor Intensity and Profile

Objective: To assess the perceived odor intensity and character of a fragrance compound over time.

Methodology:

- Panel Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to identify and rate the intensity of various odor attributes using standardized scales. [9][10]
- Sample Preparation and Presentation: Fragrance compounds are diluted to a standard concentration in a neutral solvent (e.g., ethanol) and applied to smelling strips (blotters). For application-based studies, the fragrance is incorporated into a product base (e.g., shampoo, lotion) and applied to the relevant substrate (e.g., hair, skin).[11]
- Evaluation: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), panelists evaluate the odor of the samples. They rate the overall intensity and the intensity of specific odor descriptors (e.g., jasmine, fruity, green) using a labeled magnitude scale (LMS) or a visual analog scale (VAS).[12][13]
- Data Analysis: The sensory data is statistically analyzed to determine significant differences in odor intensity and profile between different fragrance compounds and over time.

Substantivity on Fabric and Hair

Objective: To measure the amount of fragrance that remains on a substrate after washing and drying.

Methodology:

- Fabric/Hair Treatment: Swatches of standardized fabric (e.g., cotton) or hair tresses are washed with a detergent or shampoo containing the fragrance compound at a specified concentration.[14]
- Rinsing and Drying: The treated substrates are rinsed under controlled conditions and then air-dried for a set period.
- Extraction: The fragrance remaining on the dried substrate is extracted using a suitable solvent (e.g., ethanol, hexane).
- Quantification: The amount of fragrance in the solvent extract is quantified using GC-MS. The substantivity is expressed as the amount of fragrance material per unit weight of the substrate (e.g., $\mu\text{g/g}$ of fabric).[15]

Stability Testing in Product Bases

Objective: To evaluate the chemical and olfactory stability of a fragrance compound in a consumer product formulation.

Methodology:

- Sample Preparation: The fragrance compound is incorporated into the product base (e.g., soap, detergent, shampoo) at a specified concentration. Control samples of the unfragranced base are also prepared.
- Accelerated Aging: Samples are stored under various stress conditions to simulate long-term storage and use. These conditions can include elevated temperatures (e.g., 40°C, 50°C), exposure to UV light, and freeze-thaw cycles.[16]
- Evaluation: At regular intervals, the samples are evaluated for any changes in physical properties (e.g., color, viscosity), chemical composition (via GC-MS), and odor profile (via sensory evaluation).
- Data Analysis: The results are analyzed to determine the stability of the fragrance compound under different conditions and its compatibility with the product base.

Measurement of Diffusion Coefficient

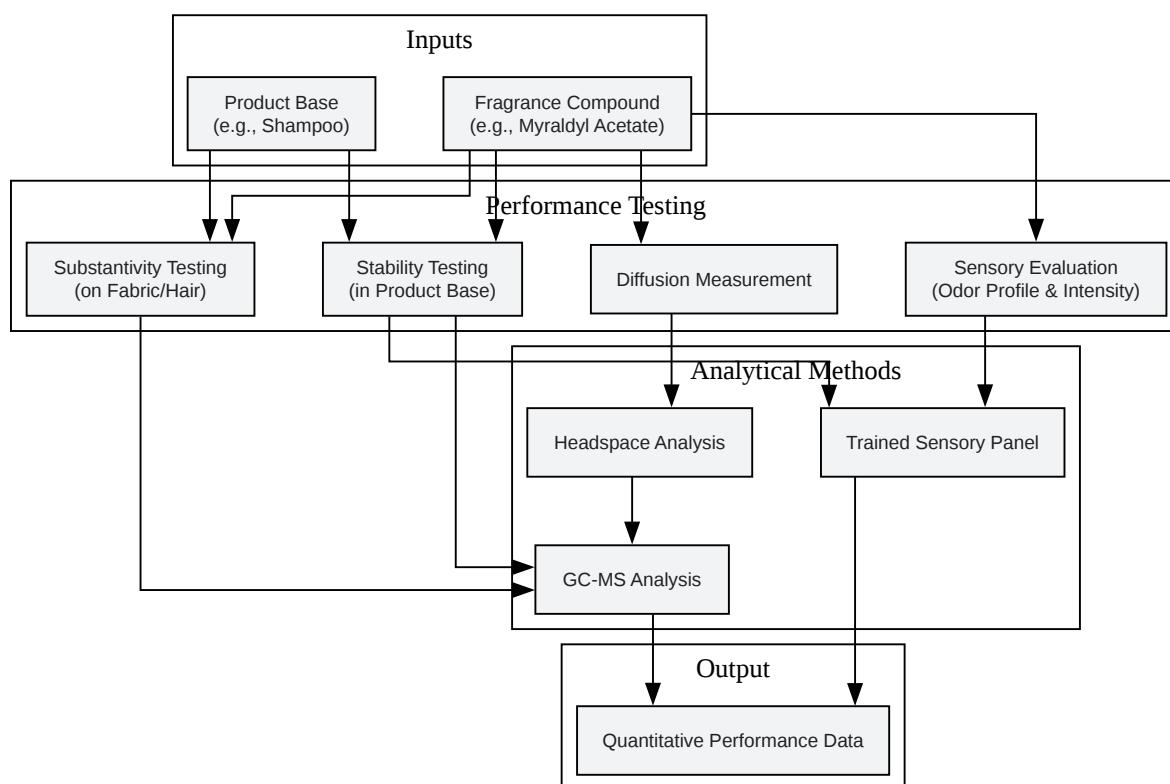
Objective: To determine the rate at which a fragrance compound diffuses in the air.

Methodology:

- Experimental Setup: A common method involves the use of a Stefan tube, where a still column of air is in contact with the surface of the liquid fragrance compound. The rate of evaporation and diffusion up the tube is measured over time.[17]
- Concentration Measurement: The concentration of the fragrance compound in the headspace at different points in time and space can be measured using techniques like solid-phase microextraction (SPME) followed by GC-MS analysis.[18]
- Modeling: The experimental data is then fitted to Fick's second law of diffusion to calculate the diffusion coefficient of the fragrance compound in the air.[14]

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in fragrance perception and evaluation, the following diagrams are provided.



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